molecular formula C7H17BrN2S B7890736 S-hexylthiouronium bromide

S-hexylthiouronium bromide

Cat. No.: B7890736
M. Wt: 241.19 g/mol
InChI Key: VHZGNAKGLCEJPX-UHFFFAOYSA-N
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Description

S-hexylthiouronium bromide is a chemical compound that belongs to the class of thiourea derivatives. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hexyl group attached to the thiouronium moiety, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-hexylthiouronium bromide can be synthesized through the reaction of thiourea with hexyl bromide. The reaction typically occurs at a temperature of around 65°C. The process involves the nucleophilic substitution of the bromide ion by the thiourea, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: S-hexylthiouronium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiouronium compounds.

Scientific Research Applications

S-hexylthiouronium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-hexylthiouronium bromide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its effects. The pathways involved include modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • S-ethylthiouronium bromide
  • S-methylthiouronium bromide
  • S-butylthiouronium bromide

Comparison: S-hexylthiouronium bromide is unique due to its longer hexyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other thiouronium compounds may not be as effective.

Properties

IUPAC Name

[amino(hexylsulfanyl)methylidene]azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S.BrH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZGNAKGLCEJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC(=[NH2+])N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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